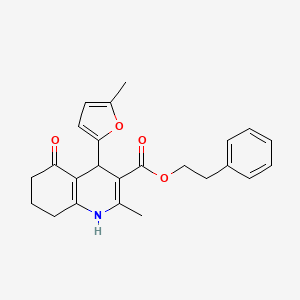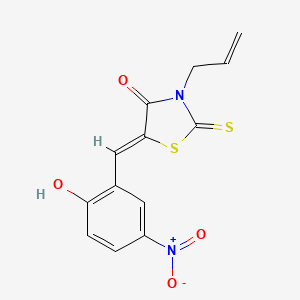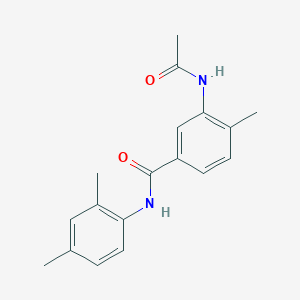![molecular formula C17H27NO3 B5195134 N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, also known as TMAO, is a naturally occurring organic compound found in various marine animals, including fish, shrimp, and squid. TMAO has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions.
Mechanism of Action
The mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is not fully understood. However, it is believed that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may affect lipid metabolism and inflammation, which are both important factors in the development of cardiovascular disease. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may also affect the gut microbiome, which has been linked to various health conditions.
Biochemical and Physiological Effects:
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been shown to affect various biochemical and physiological processes in the body. Studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can increase the production of inflammatory cytokines and affect lipid metabolism. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been shown to affect the gut microbiome, which may have implications for overall health.
Advantages and Limitations for Lab Experiments
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a useful tool in laboratory experiments due to its ability to induce changes in lipid metabolism and inflammation. However, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine. One area of interest is the role of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine in other health conditions, including kidney disease and liver disease. Another area of interest is the potential use of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine as a biomarker for cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine and its effects on the gut microbiome.
Conclusion:
In conclusion, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a naturally occurring organic compound that has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods and has been extensively studied for its scientific research application. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine affects various biochemical and physiological processes in the body and has advantages and limitations for lab experiments. There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, including its role in other health conditions and its potential use as a biomarker for cardiovascular disease.
Synthesis Methods
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods, including the oxidation of trimethylamine (TMA) with hydrogen peroxide or potassium permanganate. Another method involves the reaction of TMA with formaldehyde and subsequent oxidation with potassium permanganate. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can also be synthesized through the reaction of TMA with dimethyl sulfoxide (DMSO) in the presence of an oxidizing agent.
Scientific Research Applications
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been extensively studied for its potential role in cardiovascular disease. Several studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine levels are elevated in individuals with cardiovascular disease and are associated with an increased risk of adverse cardiovascular events. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been linked to other health conditions, including kidney disease, liver disease, and diabetes.
properties
IUPAC Name |
2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11(12(19)20)18-13(21)17-8-14(2)5-15(3,9-17)7-16(4,6-14)10-17/h11H,5-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKFDZRZJUYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5195057.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5195083.png)
![methyl 4-({[3-(benzoylamino)-1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5195084.png)

![N-(5-chloro-2-methylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5195108.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![1-[5-(2-hydroxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-3,3-dimethyl-2-butanone](/img/structure/B5195124.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)

